

Comparative Profiling: Ethyl 3-hydroxy-5-methylbenzoate vs. Structural Isomers

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Compound of Interest

Compound Name: Ethyl 3-hydroxy-5-methylbenzoate

CAS No.: 1126430-75-8

Cat. No.: B1528403

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Executive Summary

This guide provides a technical analysis of **Ethyl 3-hydroxy-5-methylbenzoate** (Target), contrasting it with its primary positional isomers: Ethyl 2-hydroxy-5-methylbenzoate (Ortho-isomer) and Ethyl 4-hydroxy-3-methylbenzoate (Para-isomer).

While these molecules share the same molecular formula (

) and weight (180.20 g/mol), their performance in biological assays and synthetic utility diverges significantly due to the "Salicylate Effect" (intramolecular hydrogen bonding) present in the ortho-isomers versus the intermolecular lattice forces dominant in the meta/para-isomers. This guide details these physicochemical distinctions to aid in scaffold selection for medicinal chemistry.

Structural Landscape & Physicochemical Matrix

The positioning of the hydroxyl (-OH) group relative to the ester carbonyl is the deterministic factor for the compound's physical state, solubility, and reactivity.

Comparative Data Table

Feature	Target: Meta-Isomer	Comparator A: Ortho-Isomer	Comparator B: Para-Isomer
IUPAC Name	Ethyl 3-hydroxy-5-methylbenzoate	Ethyl 2-hydroxy-5-methylbenzoate	Ethyl 4-hydroxy-3-methylbenzoate
CAS Number	55314-57-3	34265-58-2	51263-14-6
Substitution	3,5-Disubstituted (Symmetrical)	2,5-Disubstituted	3,4-Disubstituted
H-Bonding	Intermolecular (Lattice forming)	Intramolecular (Chelation)	Intermolecular (Strong Lattice)
Physical State	Solid (Crystalline)	Liquid / Low-Melting Solid	Solid (High Melting Point)
Boiling Point	~280°C (Predicted)	251°C (Lit.)	>290°C (Predicted)
LogP (Lipophilicity)	~2.2	~2.8 (Apparent high permeability)	~2.2
pKa (Phenolic)	~9.2	~10.2 (Proton locked by Carbonyl)	~8.5

Expert Insight: The Chelation Effect

The Ortho-isomer (Comparator A) exhibits a lower boiling point and higher apparent lipophilicity because the hydroxyl proton forms a 6-membered hydrogen-bonded ring with the ester carbonyl oxygen. This "masks" the polar groups, effectively reducing the molecule's interaction with the solvent and lowering the energy required to vaporize it.

In contrast, the Target (Meta-isomer) cannot form this internal bond. Its hydroxyl group remains free to interact with solvent molecules or biological receptors, making it a superior candidate for hydrogen-bond donor (HBD) interactions in protein binding pockets.

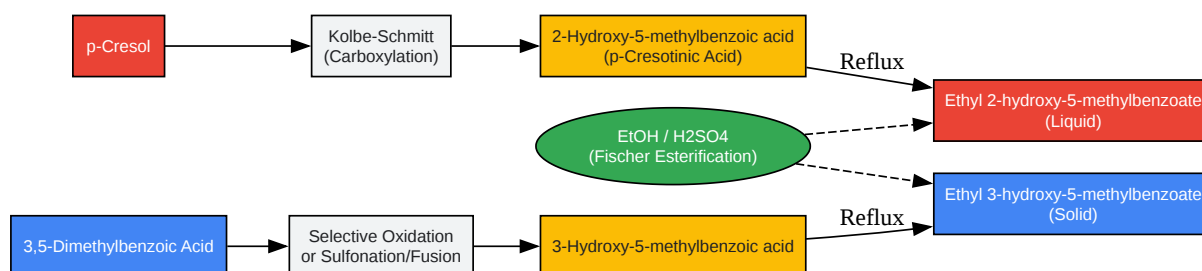
Synthetic Accessibility & Pathway Logic

Synthesizing the target (3,5-substitution pattern) is thermodynamically more challenging than the ortho/para isomers due to the directing effects of the benzene ring.

- Ortho/Para: Accessible via direct carboxylation of phenols (Kolbe-Schmitt reaction) or esterification of commercially available cresotinic acids.
- Meta (Target): Requires indirect methods, often starting from 3,5-dimethylbenzoic acid (oxidation) or sulfonated intermediates, as the meta-position is deactivated for direct electrophilic aromatic substitution relative to the hydroxyl group.

Pathway Visualization (DOT)

The following diagram illustrates the divergent synthetic logic required for the Target vs. the Ortho-isomer.



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Caption: Divergent synthesis: Ortho-isomers utilize direct carboxylation, while the Target (Meta) requires functional group interconversion from meta-xylene derivatives.

Functional Performance: Antioxidant & Permeability Antioxidant Mechanism (HAT vs. SET)

Phenolic esters act as antioxidants primarily via Hydrogen Atom Transfer (HAT).

- Target (3-OH): The hydroxyl proton is labile. In non-polar solvents, it readily quenches free radicals (DPPH/ABTS).

- Ortho-Isomer (2-OH): The intramolecular H-bond stabilizes the ground state, increasing the bond dissociation enthalpy (BDE) of the O-H bond. This makes the ortho-isomer a weaker antioxidant kinetically compared to the meta/para variants.

Membrane Permeability (SAR)

- Target: Moderate permeability. Relies on passive diffusion but may face desolvation penalties at the membrane interface.
- Ortho-Isomer: High permeability. The "closed" conformation mimics a non-polar hydrocarbon, allowing rapid transit through lipid bilayers (Blood-Brain Barrier potential).

Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

Applicable to both Target and Isomers.

Reagents:

- Substituted Benzoic Acid Precursor (1.0 eq)
- Absolute Ethanol (Excess, solvent)
- Concentrated

(Catalytic, 0.1 eq)

Workflow:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the specific hydroxy-methylbenzoic acid in 30 mL of absolute ethanol.
- Catalysis: Add 0.5 mL of conc.
dropwise.
- Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6-8 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).

- Note: The Ortho-isomer acid may esterify slower due to steric hindrance near the reaction center.
- Workup: Cool to RT. Concentrate ethanol under reduced pressure. Dilute residue with _____, wash with _____ (sat. aq.) to remove unreacted acid, then Brine.
- Purification:
 - Target (Meta): Recrystallize from Hexane/EtOAc.
 - Ortho-Isomer: Distillation under high vacuum (due to liquid state).

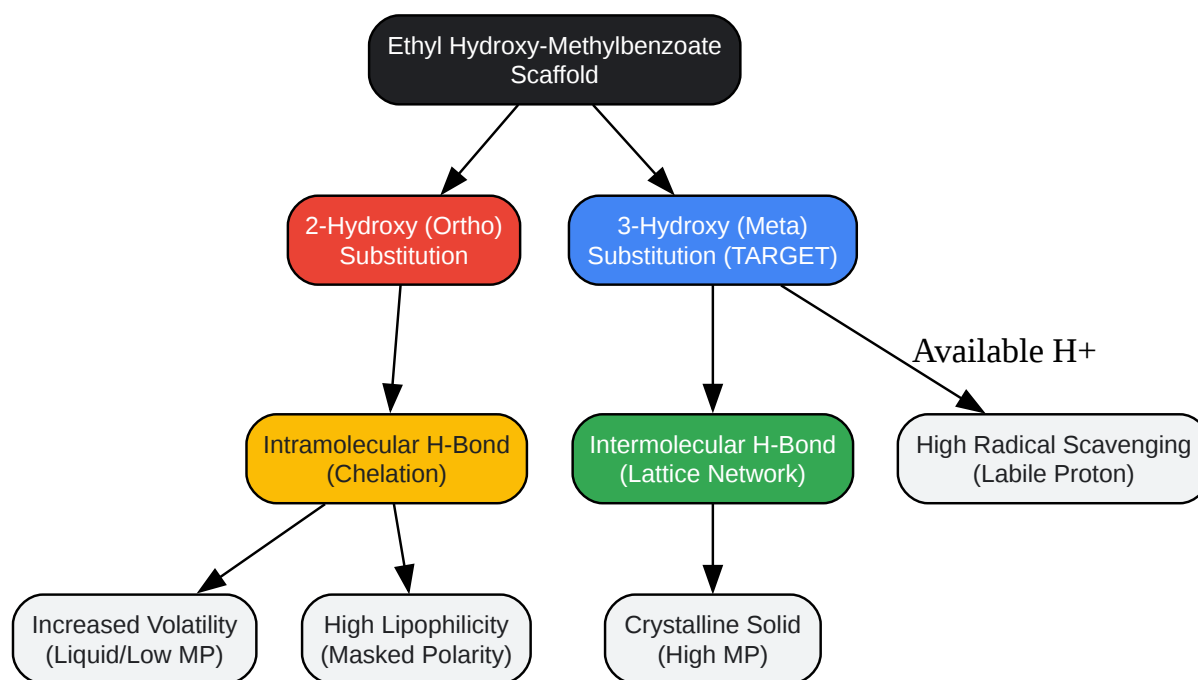
Protocol B: DPPH Radical Scavenging Assay

Validates the superior antioxidant capacity of the Target vs. Ortho-isomer.

- Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
- Samples: Prepare 1 mM stock solutions of the Target and Isomers in methanol.
- Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Incubate in the dark at RT for 30 mins.
- Measurement: Measure Absorbance at 517 nm (_____). Compare against a control (_____ , methanol + DPPH).
- Calculation:
 - Expected Result: Target (Meta) > Para > Ortho.

Structure-Activity Relationship (SAR) Diagram

The following diagram maps the logical causality between the structural position of the hydroxyl group and the resulting physicochemical properties.



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Caption: SAR Map: How hydroxyl positioning dictates the transition from volatile liquids (Ortho) to reactive solids (Meta).

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